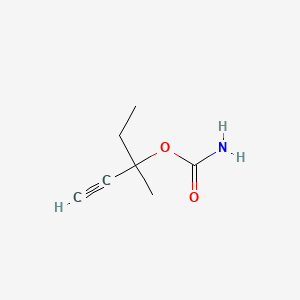
Meparfynol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meparfynol carbamate: is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is also known by its systematic name 3-methylpent-1-yn-3-yl carbamate . This compound is a derivative of methylpentynol, which has hypnotic, sedative, and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meparfynol carbamate can be synthesized from 3-methyl-1-pentyn-3-ol and trichloroacetic acid in the presence of potassium cyanate (KOCN) . The reaction must be conducted under anhydrous conditions and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of carbamates often involves the reaction of alkyl isocyanates with alcohols . Another method includes the reaction of carbonylimidazolide with a nucleophile in water, which provides an efficient and general method for the preparation of carbamates without an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: Meparfynol carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are commonly used.
Major Products Formed: The major products formed from these reactions include various carbamate derivatives, alcohols, and amines .
Scientific Research Applications
Chemistry: Meparfynol carbamate is used as a building block in the synthesis of other chemical compounds, such as phthalofyne and anansiol .
Biology and Medicine: In biological research, carbamates are studied for their potential as acetylcholinesterase inhibitors , which can be used in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Industry: Carbamates are used in the production of polyurethanes and as pesticides due to their ability to inhibit acetylcholinesterase .
Mechanism of Action
The mechanism of action of meparfynol carbamate involves its interaction with the acetylcholinesterase enzyme . By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine and excessive stimulation of cholinergic pathways . This mechanism is similar to other carbamate compounds used as insecticides and in medical treatments .
Comparison with Similar Compounds
Methylpentynol: A tertiary pentynol with hypnotic and sedative effects.
Meprobamate: An anxiolytic drug used for the short-term management of anxiety.
Uniqueness: Meparfynol carbamate is unique due to its specific structure and its ability to act as an acetylcholinesterase inhibitor, making it useful in both medical and industrial applications .
Properties
CAS No. |
302-66-9 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-methylpent-1-yn-3-yl carbamate |
InChI |
InChI=1S/C7H11NO2/c1-4-7(3,5-2)10-6(8)9/h1H,5H2,2-3H3,(H2,8,9) |
InChI Key |
GXCDLJXPZVCHBX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#C)OC(=O)N |
Canonical SMILES |
CCC(C)(C#C)OC(=O)N |
Key on ui other cas no. |
302-66-9 |
Synonyms |
methylpentynol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)
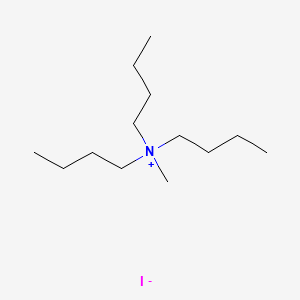
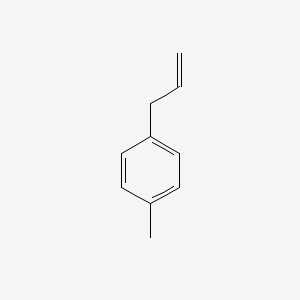
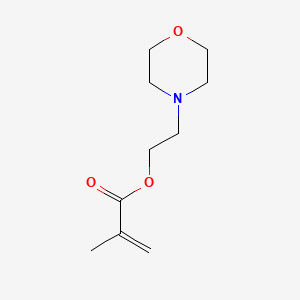

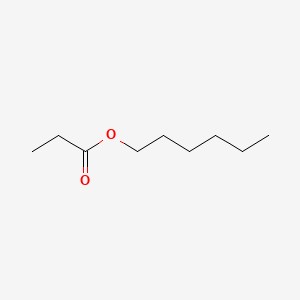
![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)
![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

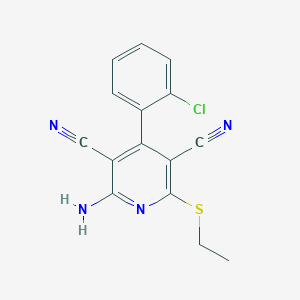
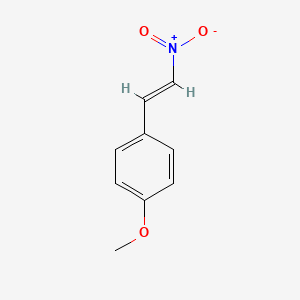
![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)
